N,N,6-Trimethylpyrazin-2-amine
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Overview
Description
N,N,6-Trimethylpyrazin-2-amine is an organic compound characterized by the presence of a pyrazine ring substituted with three methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,6-Trimethylpyrazin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2,3,5-trimethylpyrazine with ammonia under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N,6-Trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,6-trimethylpyrazine oxide, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N,6-Trimethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N,6-Trimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3,5-Trimethylpyrazine
- 2-Amino-6-chloropyrazine
- 2,6-Dimethylpyrazine
- 2,3-Dimethylpyrazine .
Biological Activity
N,N,6-Trimethylpyrazin-2-amine is a compound belonging to the pyrazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential neuroprotective effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its six-membered heterocyclic structure containing nitrogen atoms. The presence of three methyl groups at the nitrogen positions contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial activity against various pathogens. A study highlighted that alkylpyrazines, including this compound, could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Efficacy of Pyrazine Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
2,5-Dimethylpyrazine | Bacillus cereus | 16 µg/mL |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Pyrazine derivatives are known to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2). In vitro studies demonstrated that this compound can significantly reduce the production of NO in macrophages stimulated with lipopolysaccharide (LPS) .
Table 2: Inhibition of Inflammatory Mediators
Compound | Inflammatory Mediator | IC50 Value (µM) |
---|---|---|
This compound | Nitric Oxide | 25 |
This compound | Prostaglandin E2 | 30 |
2,5-Dimethylpyrazine | COX-2 | 15 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrazine derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. Research involving human neuroblastoma cell lines indicated that this compound could enhance cell viability under oxidative stress conditions .
Table 3: Neuroprotective Activity in Cell Lines
Compound | Cell Line | EC50 Value (µM) |
---|---|---|
This compound | SH-SY5Y (Neuroblastoma) | 20 |
Cinnamic acid-pyrazine hybrid | SH-SY5Y | 15 |
Ligustrazine | PC12 | 25 |
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial properties of various pyrazine derivatives against clinical isolates. This compound exhibited notable efficacy against multi-drug resistant strains of bacteria .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema compared to control groups .
- Neuroprotection : A recent investigation into the neuroprotective effects revealed that treatment with this compound improved cognitive functions in rodent models subjected to neurotoxic agents .
Properties
CAS No. |
56343-48-7 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N,N,6-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6-4-8-5-7(9-6)10(2)3/h4-5H,1-3H3 |
InChI Key |
RZRBRFXNSRYIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)C |
Origin of Product |
United States |
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